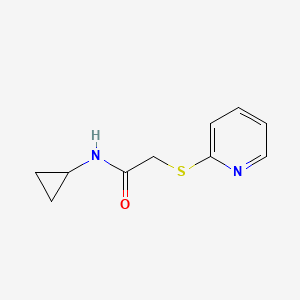![molecular formula C23H27NO2 B5772713 N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as DHI-C8 and has been shown to have an impact on various biological processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves its interaction with various biological targets, including dopamine receptors, histone deacetylases, and peroxisome proliferator-activated receptors. By interacting with these targets, this compound can modulate various biological processes, including neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological target that it interacts with. For example, when interacting with dopamine receptors, this compound can modulate reward processing and addiction-related behaviors. When interacting with histone deacetylases, this compound can modulate gene expression and potentially impact cancer cell growth. When interacting with peroxisome proliferator-activated receptors, this compound can modulate cellular metabolism and potentially reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is its potential therapeutic applications in various fields. This compound has been shown to have an impact on various biological processes, making it a promising candidate for further research. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Future Directions
There are several future directions for research on N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its interactions with specific biological targets and downstream effects. Additionally, future studies should evaluate the toxicity and side effects of this compound in more detail, in order to determine its safety and potential for clinical use.
Synthesis Methods
The synthesis method for N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves the reaction of cyclohexyl isocyanide with 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have an impact on the dopamine system, which is involved in reward processing and addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In cardiovascular disease, this compound has been studied for its potential to reduce inflammation and oxidative stress.
Properties
IUPAC Name |
N-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-23(24-21-10-2-1-3-11-21)20-9-4-6-17(14-20)16-26-22-13-12-18-7-5-8-19(18)15-22/h4,6,9,12-15,21H,1-3,5,7-8,10-11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSHUZOYSNAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)






![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)

![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)


